molecular formula C5H7N3O2 B1279131 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)- CAS No. 24211-53-8

2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-

Cat. No. B1279131
CAS RN: 24211-53-8
M. Wt: 141.13 g/mol
InChI Key: ROUYWNFHYZLDLL-BYPYZUCNSA-N
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Description

2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-, also known as 5-(azidomethyl)-2(3H)-furanone or 5-AMF, is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and dyes. Its unique structure and reactivity make it a valuable tool for the study of various biochemical pathways and physiological processes.

Scientific Research Applications

2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. It has been used to study the inhibition of enzymes involved in the metabolism of drugs and other compounds, as well as to study the interactions between proteins and other molecules. In addition, it has been used to study the effects of various drugs and compounds on cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF is not fully understood. It is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as to interfere with the binding of proteins to other molecules. In addition, it has been suggested that 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF may also act as a non-competitive inhibitor of some enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF are not fully understood. Studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as interfere with the binding of proteins to other molecules. In addition, it has been suggested that 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF may also have an effect on cellular signaling pathways.

Advantages and Limitations for Lab Experiments

The main advantages of using 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF in lab experiments are its low cost, ease of synthesis, and its ability to be used in a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can degrade over time. In addition, it can interfere with the binding of proteins to other molecules, which can complicate experiments.

Future Directions

The future directions for 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF research are numerous. One potential area of research is the development of new synthesis methods for 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF that are more efficient and cost-effective. In addition, further research is needed to understand the biochemical and physiological effects of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF, as well as its mechanism of action. Further research is also needed to explore its potential applications in drug development, as well as its potential use as a therapeutic agent. Finally, further research is needed to explore the use of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF in other areas of scientific research, such as in the study of enzyme inhibition and protein-protein interactions.

Synthesis Methods

2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF is synthesized from furan-2-carboxaldehyde and sodium azide in a two-step reaction. The first step involves the formation of a furan-2-ylmethylazide intermediate from the reaction of furan-2-carboxaldehyde and sodium azide in an aqueous solution. The intermediate is then treated with a base to form 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF. The reaction is generally performed in the presence of a catalytic amount of an acid, such as hydrochloric acid, to facilitate the formation of the azide intermediate.

properties

IUPAC Name

(5S)-5-(azidomethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-8-7-3-4-1-2-5(9)10-4/h4H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUYWNFHYZLDLL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@@H]1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456065
Record name CTK0I7540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-

CAS RN

24211-53-8
Record name CTK0I7540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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